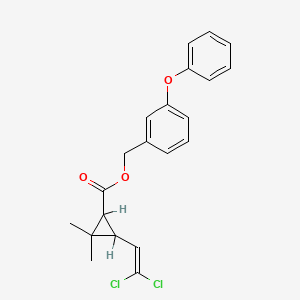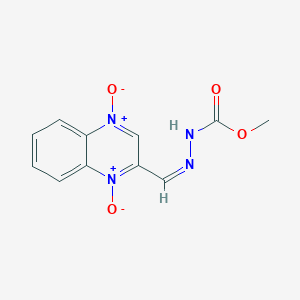
Carbadox (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbadox (Technical Grade) is a synthetic antibiotic belonging to the quinoxaline family. It is primarily used in veterinary medicine to control bacterial infections in swine, particularly swine dysentery and bacterial enteritis. The compound is known for its ability to promote growth and improve feed efficiency in pigs. due to its potential carcinogenic effects, its use is restricted in many countries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbadox is synthesized through a multi-step chemical process. The synthesis begins with the formation of quinoxaline-2-carboxylic acid, which is then converted into its methyl ester. This intermediate undergoes a series of reactions, including nitration, reduction, and cyclization, to form the final product, carbadox. The reaction conditions typically involve the use of strong acids, bases, and organic solvents .
Industrial Production Methods: In industrial settings, carbadox is produced in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of automated systems for precise control of temperature, pressure, and reaction time. The final product is purified through crystallization and filtration techniques to obtain technical-grade carbadox .
Chemical Reactions Analysis
Types of Reactions: Carbadox undergoes various chemical reactions, including:
Oxidation: Carbadox can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: The nitro groups in carbadox can be reduced to amine groups.
Substitution: Carbadox can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: Amino derivatives of carbadox.
Substitution: Various substituted quinoxaline derivatives
Scientific Research Applications
Carbadox has several applications in scientific research, including:
Chemistry: Used as a reference material for analytical standards and as a reagent in organic synthesis.
Biology: Studied for its effects on bacterial DNA and its potential to induce mutations.
Medicine: Investigated for its antimicrobial properties and potential use in treating bacterial infections.
Industry: Used in the veterinary industry to improve feed efficiency and control bacterial infections in swine
Mechanism of Action
Carbadox is often compared with other quinoxaline antibiotics, such as olaquindox and quinocetone. While all these compounds share a similar mechanism of action, carbadox is unique in its high efficacy against specific bacterial strains and its ability to promote growth in swine. its potential carcinogenic effects make it less favorable compared to other antibiotics .
Comparison with Similar Compounds
Olaquindox: Another quinoxaline antibiotic used in veterinary medicine.
Quinocetone: A quinoxaline derivative with similar antibacterial properties.
Nitrofurazone: An antibacterial agent used in livestock
Carbadox remains a valuable compound in veterinary medicine and scientific research despite its limitations. Its unique properties and applications continue to make it a subject of interest in various fields.
Properties
Molecular Formula |
C11H10N4O4 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
methyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/b12-6- |
InChI Key |
OVGGLBAWFMIPPY-SDQBBNPISA-N |
Isomeric SMILES |
COC(=O)N/N=C\C1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |
Canonical SMILES |
COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


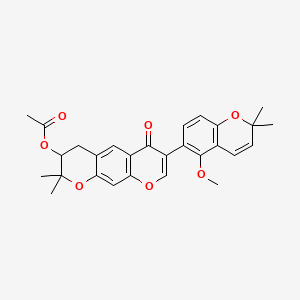
![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)
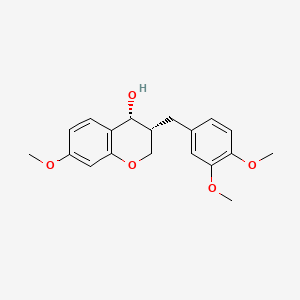
![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)
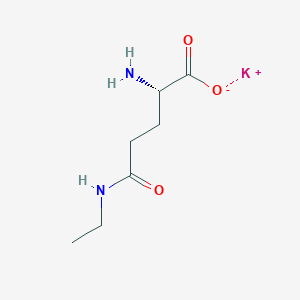
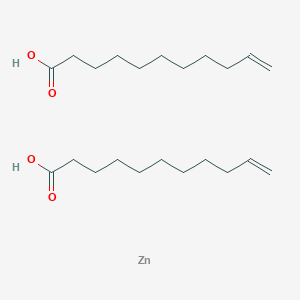
![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)
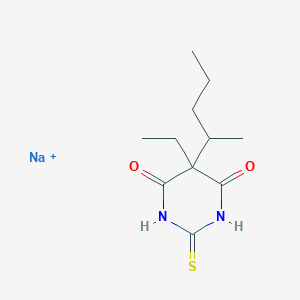
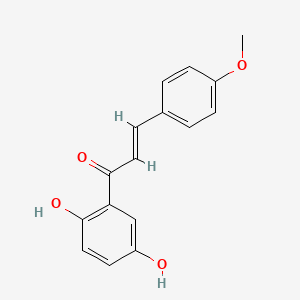
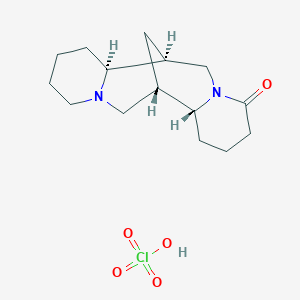
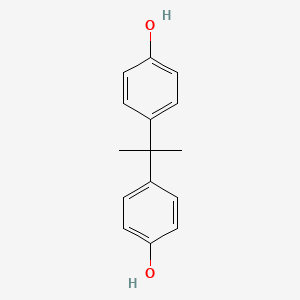
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)
